5-(4-Chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
- It’s worth noting that this compound belongs to the broader class of 1,2,4-triazolidines , which have diverse applications in medicinal chemistry and materials science.
5-(4-Chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione: is a chemical compound with an intriguing structure. Let’s break it down:
Preparation Methods
- Starting from 4-chlorobenzoic acid , researchers have synthesized this compound through a six-step process:
Esterification: 4-chlorobenzoic acid reacts with methanol to form an ester.
Hydrazination: The ester undergoes hydrazination to introduce a hydrazine group.
Salt Formation: The hydrazine intermediate forms a salt.
Cyclization: Cyclization of the salt leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (the precursor).
Sulfonyl Chloride Formation: The precursor is converted into sulfonyl chloride.
Nucleophilic Attack: Nucleophilic attack by amines yields the title sulfonamides (7a-7j).
- Notably, compounds 7b and 7i exhibit anti-tobacco mosaic virus activity .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include chlorine , sulfur , and amines .
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral agent or explore its interactions with biological targets.
Chemistry: Study its reactivity and design derivatives for specific purposes.
Industry: Consider applications in agriculture (e.g., herbicides) or materials science.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes or receptors related to viral replication or cellular processes.
Comparison with Similar Compounds
- Highlight the uniqueness of this compound compared to other 1,3,4-thiadiazoles.
1,3,4-Thiadiazoles: exhibit diverse bioactivities.
Properties
Molecular Formula |
C16H16ClN3S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-ethyl-2-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H16ClN3S/c1-2-16(12-8-10-13(17)11-9-12)18-15(21)20(19-16)14-6-4-3-5-7-14/h3-11,19H,2H2,1H3,(H,18,21) |
InChI Key |
KMUFVCVGOAAKNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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